
Cyanidin-3-o-rhamnoside
Overview
Description
Cyanidin-3-o-rhamnoside is a naturally occurring anthocyanin, a type of flavonoid, found in various fruits and vegetables. It is known for its vibrant red to purple color and is commonly present in berries, such as blackberries and raspberries. This compound is of significant interest due to its potential health benefits, including antioxidant, anti-inflammatory, and anti-diabetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanidin-3-o-rhamnoside can be synthesized through enzymatic glycosylation, where cyanidin is glycosylated with rhamnose using specific glycosyltransferases. This method involves the use of enzymes to catalyze the transfer of rhamnose to cyanidin under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources. For instance, acerola fruit is a rich source of this compound. The extraction process includes dissolving the fruit puree in distilled water, stirring, and centrifugation to obtain the supernatant containing this compound .
Chemical Reactions Analysis
Types of Reactions: Cyanidin-3-o-rhamnoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its leucoanthocyanin form.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions.
Major Products:
Oxidation: Quinones and other oxidized anthocyanin derivatives.
Reduction: Leucoanthocyanins.
Substitution: Acetylated or methylated derivatives.
Scientific Research Applications
Cyanidin-3-o-rhamnoside has a wide range of scientific research applications:
Mechanism of Action
Cyanidin-3-o-rhamnoside exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase.
Anti-diabetic Action: It inhibits α-glucosidase, reducing glucose absorption in the intestines.
Molecular Targets and Pathways: It activates adenosine monophosphate-activated protein kinase (AMPK) and modulates the expression of genes involved in glucose metabolism.
Comparison with Similar Compounds
Cyanidin-3-o-rhamnoside is unique among anthocyanins due to its specific glycosylation with rhamnose. Similar compounds include:
Cyanidin-3-o-glucoside: Glycosylated with glucose, known for its strong antioxidant properties.
Pelargonidin-3-o-rhamnoside: Another anthocyanin with similar glycosylation but different color properties.
Delphinidin-3-o-rutinoside: Known for its blue color and strong antioxidant activity.
This compound stands out due to its specific health benefits, particularly in managing diabetes and reducing oxidative stress .
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9/h2-8,17-19,21,26-28H,1H3,(H3-,22,23,24,25)/p+1/t8-,17-,18+,19+,21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWXMMRFOWNEOR-VWLKIGRWSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O10+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345643 | |
Record name | Cyanidin-3-O-rhamnoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
768299-10-1 | |
Record name | Cyanidin-3-O-rhamnoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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